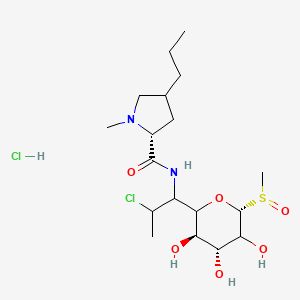

7(S)Chloro-7-deoxylincomycin sulfoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Clindamycin sulfoxide is an active metabolite of the antibiotic clindamycin. It is formed via S-oxidation of clindamycin primarily by the cytochrome P450 (CYP) isoform CYP3A4. Clindamycin sulfoxide inhibits the growth of P. prevotti, B. fragilis, and C. sordelli in vitro with MIC values of 2, 2, and 1 mg/L, respectively.

A Clindamycin metabolite.

Clindamycin Sulfoxide is a Clindamycin metabolite.

Applications De Recherche Scientifique

Chemical Properties and Reactions :

- A study by Badi and Tuwar (2017) explored the oxidation of a similar compound, Clindamycin phosphate, using Ceric ammonium sulphate in perchloric acid medium. This research provides insight into the oxidation behavior of related compounds, which can be useful in understanding the chemical properties of the target compound (Badi & Tuwar, 2017).

Synthesis Methods :

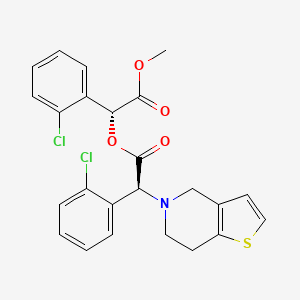

- Ikemoto et al. (2005) described a practical method for synthesizing a compound structurally similar to the target compound. This method involved esterification, intramolecular Claisen type reaction, and Suzuki−Miyaura reaction, highlighting a potential approach for synthesizing complex compounds like the one (Ikemoto et al., 2005).

Pharmacological Application :

- Research by Sawai et al. (2010) on a peptide-like amorphous compound with a somewhat similar structure revealed a manufacturing process suitable for large-scale production, suggesting potential pharmaceutical applications for related compounds (Sawai et al., 2010).

Antibacterial Activity :

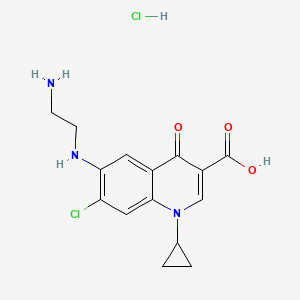

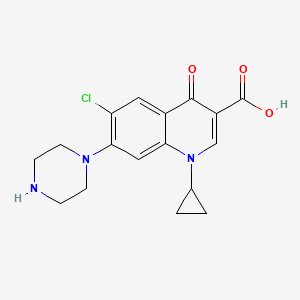

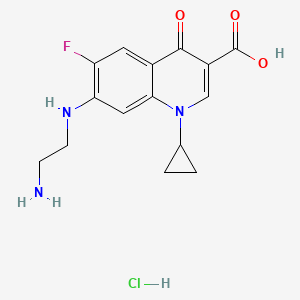

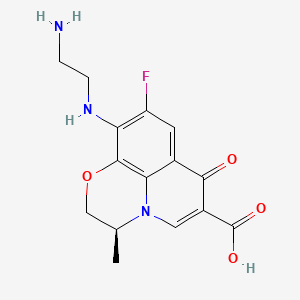

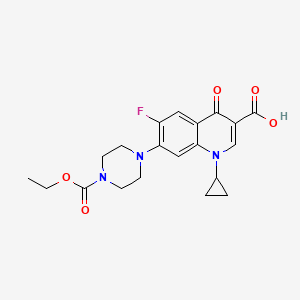

- A study by Egawa et al. (1984) investigated compounds with an amino- and hydroxy-substituted cyclic amino group, similar to the target compound, and found some to be more active than enoxacin, an antibacterial agent. This suggests the potential antibacterial properties of structurally related compounds (Egawa et al., 1984).

Crystal Structure Analysis :

- Ravikumar and Sridhar (2010) analyzed the crystal structure of Clindamycin hydrochloride, closely related to the target compound, focusing on its interactions and hydrogen bonding in hydrated and solvated forms. Such structural analyses are crucial for understanding the physical properties of similar compounds (Ravikumar & Sridhar, 2010).

Propriétés

Numéro CAS |

22431-46-5 |

|---|---|

Formule moléculaire |

C18H33ClN2O6S |

Poids moléculaire |

441.0 g/mol |

Nom IUPAC |

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C18H33ClN2O6S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(27-16)28(4)26/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+,28?/m0/s1 |

Clé InChI |

XSLGFIQRVCXUEU-NXMZTFJRSA-N |

SMILES isomérique |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)S(=O)C)O)O)O)[C@H](C)Cl |

SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)O)O)O)C(C)Cl.Cl |

SMILES canonique |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)O)O)O)C(C)Cl |

Apparence |

White to Off-White Solid |

melting_point |

85-88°C |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

7-Chloro-1,6,7,8-tetradeoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-(methylsulfinyl)-L-threo-α-D-galactooctopyranose; 7(S)-Chloro-7-deoxylincomycin Sulfoxide; U 25026A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

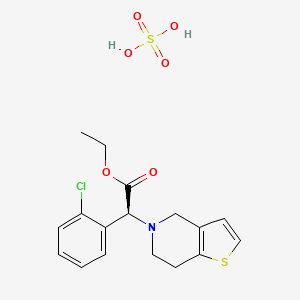

![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)

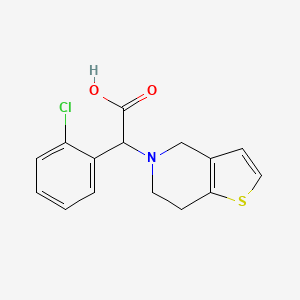

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)